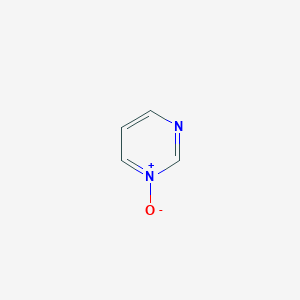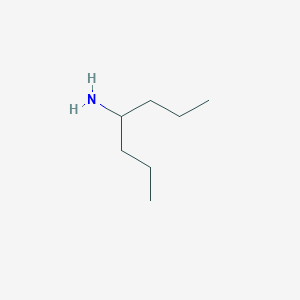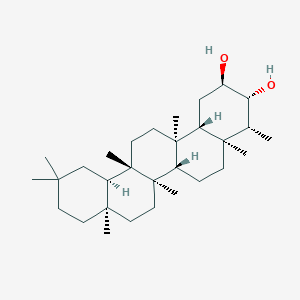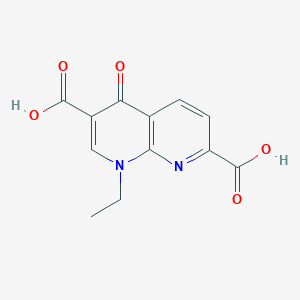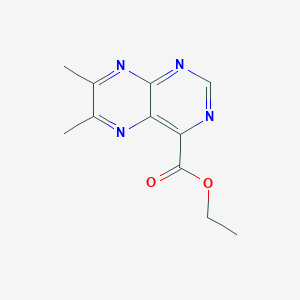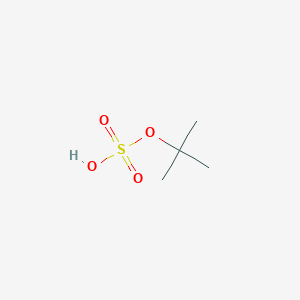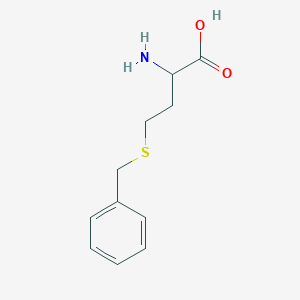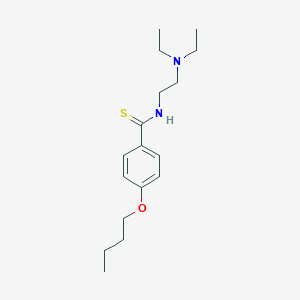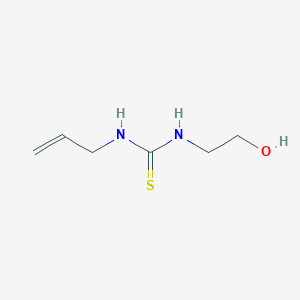
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester
説明
The compound of interest, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester, is a derivative of pyridinedicarboxylic acid. It is a specialized chemical that has been synthesized for various applications in chemical research and industry. The synthesis of such compounds is often driven by the need to explore their potential as intermediates in the production of more complex molecules or as active compounds in their own right .
Synthesis Analysis
The synthesis of the diethyl ester of 3,5-pyridinedicarboxylic acid involves a reaction starting from a β-diketo compound, formaldehyde, and amine, with the use of an amine salt as a phase transfer catalyst. This method has proven to be efficient, yielding the final product in 88% total yield with a high purity of 98%. The use of phase transfer catalysis is a key factor in achieving such high efficiency, as it facilitates the transfer of a reactant from one phase into another where the reaction occurs, thus enhancing the reaction rate and yield .
Molecular Structure Analysis
While the provided data does not include direct information about the molecular structure of the diethyl ester of 3,5-pyridinedicarboxylic acid, it is known that the molecular structure of such compounds can be complex. The presence of multiple functional groups, including ester groups and a pyridine ring, suggests that the molecule may exhibit interesting electronic and steric properties. These properties can be crucial for the compound's reactivity and potential applications .
Chemical Reactions Analysis
The chemical reactivity of the diethyl ester of 3,5-pyridinedicarboxylic acid can be inferred from its functional groups. The ester groups may be susceptible to hydrolysis, transesterification, or other nucleophilic attacks, while the pyridine ring could engage in electrophilic substitution reactions. The presence of a methoxyphenyl group may also influence the compound's reactivity, potentially stabilizing certain intermediates or directing reactions to occur at specific positions on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the diethyl ester of 3,5-pyridinedicarboxylic acid are not explicitly detailed in the provided data. However, based on the general knowledge of similar compounds, it can be expected to have certain solubility characteristics in organic solvents, a specific melting point range, and a defined boiling point under standard conditions. The purity of the synthesized compound, as mentioned, is high, which is essential for its use in further chemical reactions or applications where impurities could affect the outcome .
科学的研究の応用
Chemical Transformations and Synthesis
Rearrangements and Derivatives : The compound undergoes various chemical transformations. For instance, treatment with toluene or pyridine leads to the formation of several products like 1,2,3,6-tetrahydro-2,4-dimethyl-2,6-methano-1,3-benzodiazocine-5,11-dicarboxylic acid diethyl ester. Acidic conditions can convert it into 2-methyl-3-quinolinecarboxylic acid ethyl ester, suggesting interesting chemical behavior (Kim, 1986).
Synthesis and Characterization : The synthesis of pyridinedicarboxylic acid derivatives, including the subject compound, is a field of study. This involves various chemical reactions leading to the formation of structurally diverse and potentially bioactive compounds (Wu Jian-yi, 2001).
Biological and Pharmacological Studies
Enzymatic Reactions : Research has demonstrated that the compound can undergo enzymatic reactions such as hydroxylation and carboxylic acid ester cleavage catalyzed by cytochrome P-450. This provides insights into metabolic pathways and enzyme-substrate interactions (Guengerich, Peterson, & Böcker, 1988).
Lipase Catalyzed Hydrolysis : The compound's derivatives have been studied for their hydrolysis by Candida rugosa lipase, showcasing potential applications in enzymatic resolutions and understanding of stereochemical aspects of enzyme-substrate interactions (Sobolev et al., 2002).
Material Synthesis and Impurities
- Synthesis of Impurities in Bulk Drugs : Research includes the synthesis of impurities in bulk drugs related to this compound. Understanding these impurities is crucial for quality control in pharmaceutical production (Wu Pi-y, 2014).
Electronic and Structural Studies
Electroreductive Synthesis : The compound has been studied for its selective and facile electroreductive synthesis. This research contributes to the development of efficient methods for producing structurally complex and useful compounds (Kita et al., 1999).
Crystal Structure and DFT Studies : Studies on crystal structure and density functional theory (DFT) of related compounds provide insights into their molecular geometry, electronic properties, and potential applications in material science (Ahankar et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-8-10-15(24-5)11-9-14/h8-11,18,21H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJJMPZWBYORGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187626 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |
CAS RN |
34014-60-3 | |
| Record name | Diethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34014-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34014-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-PYRIDINEDICARBOXYLIC ACID, 1,4-DIHYDRO-4-(P-METHOXYPHENYL)-2,6-DIMETHYL-, DIETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPF6HW1ZEQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



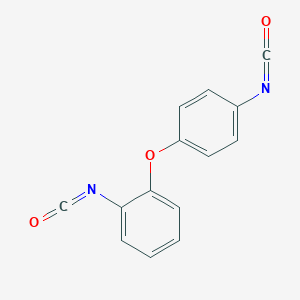

![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
